molecular formula C18H15F2NOS B2506031 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide CAS No. 2034469-13-9

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide

Cat. No. B2506031
CAS RN: 2034469-13-9
M. Wt: 331.38
InChI Key: IXXVWLIELBJPDS-UHFFFAOYSA-N
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Description

The compound "N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide" is a chemical entity that belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring attached to an amide group. The benzo[b]thiophene moiety indicates the presence of a fused benzene and thiophene ring system, which can impart unique electronic and structural properties to the molecule.

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives has been reported in several studies. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the versatility of the benzo[b]thiophene scaffold in medicinal chemistry . Another study reported the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, showcasing the potential for creating diverse heterocyclic structures using benzo[b]thiophene as a starting point . Additionally, the facile synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved using microwave-assisted methods, demonstrating modern synthetic approaches to benzo[b]thiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been elucidated using various analytical techniques. X-ray diffraction analysis of closely related compounds has revealed that the cyclohexene ring often adopts a half-chair conformation and that the thiophene ring is essentially planar . These findings are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives can be influenced by the presence of substituents on the benzamide ring. For example, the introduction of electron-donating or withdrawing groups can affect the molecule's ability to participate in various chemical reactions, such as anion binding or hydrogen bonding . The presence of a six-membered-ring intramolecular hydrogen bond has been suggested to enhance anion binding affinity in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are determined by their molecular structure. The planarity of the thiophene ring and the conformation of the cyclohexene ring can affect the compound's crystal packing and, consequently, its melting point, solubility, and stability . The presence of functional groups such as fluorine atoms can also influence the compound's lipophilicity and electronic properties, which are important parameters in drug design .

Scientific Research Applications

Anticancer Potential

Researchers have explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, specifically laryngeal cancer cells. These compounds, including BP and EP, show selectivity towards these cells and possess antioxidant properties. They induce apoptosis and arrest cancer cells in the Sub-G1 phase, highlighting their potential in cancer treatment, particularly in combination with other drugs for effective chemotherapy (Haridevamuthu et al., 2023).

Molecular and Crystal Structure Analysis

The structural properties of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been examined, revealing details about molecular conformations and modes of supramolecular aggregation. These studies provide insights into the molecular structure and potential applications in material science (Sagar et al., 2018).

Role in Histone Deacetylase Inhibition

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted compounds, have shown inhibitory activity against histone deacetylases. This activity is significant in the context of cancer treatment, as these compounds induce cell-cycle arrest and exhibit antiproliferative activity against various cancer cell lines (Jiao et al., 2009).

Photochromic Properties

The photochromic properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been investigated, demonstrating their potential in developing materials with thermally irreversible and fatigue-resistant photochromic features (Uchida et al., 1990).

Photocatalysis in Environmental Applications

Studies on photocatalytic degradation of organic compounds using titanium dioxide have been conducted, providing insights into the potential environmental applications of benzo[b]thiophene derivatives. This research contributes to our understanding of how these compounds can be used in environmental remediation (Torimoto et al., 1996).

Mechanism of Action

The mechanism of action of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide” would depend on its specific biological target. For example, some benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have shown affinity towards 5-HT1A receptors .

Future Directions

The future directions for research on “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide” could include further exploration of its biological activity and potential applications in medicinal chemistry. For instance, thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NOS/c1-11(8-13-10-23-17-5-3-2-4-14(13)17)21-18(22)12-6-7-15(19)16(20)9-12/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXVWLIELBJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide

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